molecular formula C11H8FNO2 B6300073 2-(5-Fluoro-2-hydroxyphenyl)-3-hydroxypyridine CAS No. 1261981-46-7

2-(5-Fluoro-2-hydroxyphenyl)-3-hydroxypyridine

Cat. No.: B6300073
CAS No.: 1261981-46-7
M. Wt: 205.18 g/mol
InChI Key: JQYKRMHZFMZMTA-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-hydroxyphenyl)-3-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group and a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-hydroxyphenyl)-3-hydroxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-hydroxyacetophenone and 3-hydroxypyridine as the primary starting materials.

    Condensation Reaction: The 5-fluoro-2-hydroxyacetophenone undergoes a condensation reaction with 3-hydroxypyridine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in a solvent like ethanol or methanol.

    Cyclization: The intermediate product formed from the condensation reaction undergoes cyclization to form the final product, this compound. This step may require heating and the use of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-hydroxyphenyl)-3-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(5-Fluoro-2-hydroxyphenyl)-3-pyridone.

    Reduction: Formation of 2-(5-Fluoro-2-hydroxyphenyl)-3-hydroxy-1,2-dihydropyridine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Fluoro-2-hydroxyphenyl)-3-hydroxypyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: It is used as a probe to study enzyme mechanisms and interactions due to its unique structural features.

    Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-hydroxyphenyl)-3-hydroxypyridine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases by binding to their active sites, thereby blocking their activity.

    Pathway Modulation: It can modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for cancer therapy.

    Molecular Targets: The primary targets include proteins involved in cell cycle regulation, DNA repair, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual hydroxyl groups and fluorinated phenyl ring, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(5-fluoro-2-hydroxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-7-3-4-9(14)8(6-7)11-10(15)2-1-5-13-11/h1-6,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYKRMHZFMZMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=CC(=C2)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695526
Record name 4-Fluoro-6-(3-hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261981-46-7
Record name 4-Fluoro-6-(3-hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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